methyl 4-methyl-7-(3-methylphenyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl sulfide
Description
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Properties
IUPAC Name |
4-methyl-7-(3-methylphenyl)-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-10-5-4-6-12(9-10)18-8-7-13-11(2)16-15(19-3)17-14(13)18/h4-6,9H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVIJFGABQNYIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC3=C(N=C(N=C32)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 4-methyl-7-(3-methylphenyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl sulfide (CAS No. 338416-03-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antioxidant and anti-inflammatory effects, as well as potential applications in cancer therapy.
- Molecular Formula : C15H17N3S
- Molecular Weight : 271.39 g/mol
- Boiling Point : Approximately 475.0 °C
- Density : 1.24 g/cm³
Antioxidant and Anti-inflammatory Properties
Recent studies have highlighted the antioxidant and anti-inflammatory properties of pyrrolopyrimidine derivatives, including our compound of interest. Research published in Molecules demonstrated that certain derivatives exhibited significant inhibition of inflammatory markers in vitro, particularly when tested on RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS) .
Key Findings :
- Compounds similar to this compound showed promising results in reducing pro-inflammatory cytokines.
- Molecular docking studies indicated effective binding to COX-2 and TLR receptors, suggesting a mechanism for their anti-inflammatory action .
Anticancer Activity
Pyrrolopyrimidine derivatives have been investigated for their anticancer potential. In a study assessing various derivatives, it was found that modifications at specific positions significantly influenced cytotoxicity against cancer cell lines . The mechanism of action often involves the induction of apoptosis and modulation of autophagy pathways.
Case Study :
A recent investigation into related compounds revealed that certain pyrrolopyrimidines could induce apoptosis in colon cancer cells (DLD-1 and HT-29) through caspase activation and mitochondrial membrane potential disruption . This suggests that this compound may exhibit similar properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Studies have shown that specific substitutions at the pyrrolopyrimidine scaffold can enhance activity against various biological targets.
| Substitution Position | Effect on Activity |
|---|---|
| N1 | Increased cytotoxicity |
| C7 | Enhanced anti-inflammatory |
| N5 | Reduced toxicity |
Scientific Research Applications
Synthesis of Pyrrolo[2,3-d]pyrimidines
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves several methodologies. Common approaches include:
- One-pot reactions : These methods allow for the simultaneous introduction of multiple reactants, streamlining the synthesis process.
- Two-step and three-step reactions : These involve sequential reactions that build the complex structure of pyrrolo[2,3-d]pyrimidines.
- Functionalization techniques : Various reagents are used to modify the core structure, enhancing biological activity and selectivity.
Recent studies have demonstrated that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can significantly influence its pharmacological properties. For instance, replacing certain functional groups with sulfur has been shown to enhance anti-tumor activity in specific cancer cell lines .
The biological activity of methyl 4-methyl-7-(3-methylphenyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl sulfide is primarily attributed to its ability to inhibit key enzymes involved in nucleotide biosynthesis:
- Inhibition of GARFTase : This enzyme plays a crucial role in the folate metabolism pathway. Compounds that inhibit GARFTase can effectively disrupt cancer cell proliferation by limiting nucleotide availability for DNA synthesis .
- Selective uptake by tumor cells : The compound exhibits selective transport mechanisms via folate receptors (FRs) and proton-coupled folate transporters (PCFT), which are often overexpressed in cancer cells. This selectivity enhances its potential as an anti-cancer agent .
Cancer Treatment
The primary application of this compound is in oncology:
- Antitumor Activity : Studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including those resistant to traditional chemotherapeutics. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through GARFTase inhibition .
Anti-inflammatory Properties
Emerging research suggests that derivatives of pyrrolo[2,3-d]pyrimidines may possess anti-inflammatory properties:
- Inhibition of inflammatory mediators : Some studies indicate that these compounds can inhibit key inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .
Case Studies and Research Findings
Several notable case studies highlight the efficacy of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
